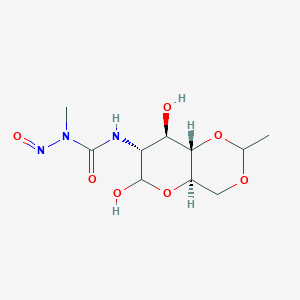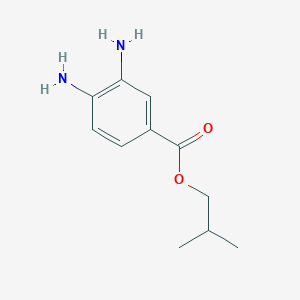![molecular formula C8H13FO2 B038109 1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanone CAS No. 119030-21-6](/img/structure/B38109.png)
1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanone, also known as EF-Cyclohexanol, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug development, and materials science. In medicinal chemistry, 1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In drug development, 1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol has been used as a building block for the synthesis of novel compounds with improved pharmacological properties. In materials science, 1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol has been used as a precursor for the synthesis of polymers and other materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol has been shown to inhibit the activity of certain enzymes and receptors, which can lead to changes in cell behavior and function. The exact mechanism of action of 1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol varies depending on the specific application and context.
Biochemische Und Physiologische Effekte
1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol has been shown to have various biochemical and physiological effects in cells and organisms. In vitro studies have demonstrated that 1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol can inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate neurotransmitter activity. In vivo studies have shown that 1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol can improve cognitive function, reduce pain and inflammation, and protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol has several advantages for use in lab experiments, including its high purity, stability, and availability. However, there are also some limitations to its use, such as its relatively high cost and potential toxicity at high concentrations. Careful consideration should be given to the appropriate dosage and experimental conditions when using 1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol, including the development of novel drug candidates based on its structure, the investigation of its potential applications in materials science, and the exploration of its mechanism of action in different contexts. Additionally, further studies are needed to fully understand the safety and toxicity of 1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol and to optimize its use in lab experiments and potential clinical applications.
Conclusion
In conclusion, 1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol is a chemical compound with significant potential for scientific research in various fields. Its synthesis method has been optimized to produce high yields and purity, and it has been extensively studied for its potential applications in medicinal chemistry, drug development, and materials science. Although its mechanism of action is not fully understood, it has been shown to have various biochemical and physiological effects in cells and organisms. As research on 1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol continues, it is likely to yield new insights and applications in the future.
Synthesemethoden
1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol can be synthesized through a multistep process involving the reaction of cyclohexanone with hydrogen fluoride and sodium hydroxide. The resulting product is then treated with a reducing agent to yield 1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol. The synthesis method has been optimized to produce high yields and purity of the compound.
Eigenschaften
CAS-Nummer |
119030-21-6 |
|---|---|
Produktname |
1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanone |
Molekularformel |
C8H13FO2 |
Molekulargewicht |
160.19 g/mol |
IUPAC-Name |
1-[(1R,2S)-2-fluoro-1-hydroxycyclohexyl]ethanone |
InChI |
InChI=1S/C8H13FO2/c1-6(10)8(11)5-3-2-4-7(8)9/h7,11H,2-5H2,1H3/t7-,8+/m0/s1 |
InChI-Schlüssel |
FIGATCIXYJFURQ-JGVFFNPUSA-N |
Isomerische SMILES |
CC(=O)[C@@]1(CCCC[C@@H]1F)O |
SMILES |
CC(=O)C1(CCCCC1F)O |
Kanonische SMILES |
CC(=O)C1(CCCCC1F)O |
Synonyme |
Ethanone, 1-(2-fluoro-1-hydroxycyclohexyl)-, trans- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









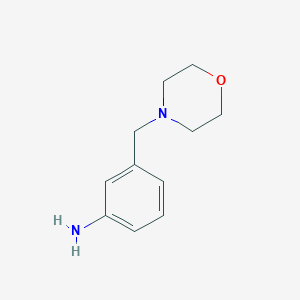
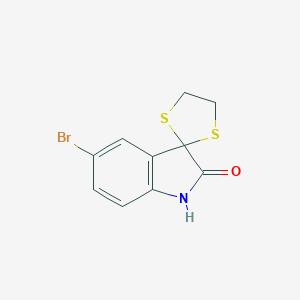
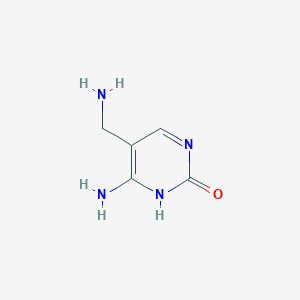
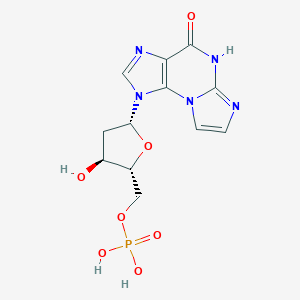

![1H,7H-Furo[3,4-g]pyrrolizin-1-one,hexahydro-(9CI)](/img/structure/B38053.png)
